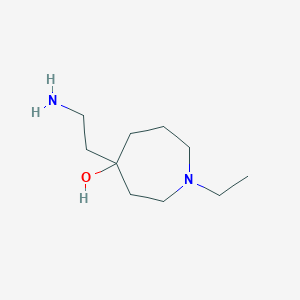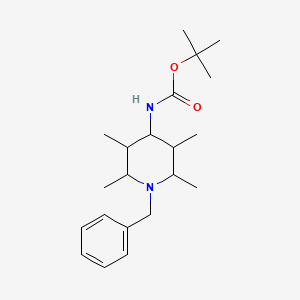
tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate is a complex organic compound with a unique structure that includes a piperidine ring substituted with benzyl and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and a benzyl-substituted piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
化学反応の分析
Types of Reactions
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler analog used as a protecting group for amines.
Benzyl carbamate: Similar structure but lacks the piperidine ring.
N-Boc-piperidine: Contains the piperidine ring but with different substituents.
Uniqueness
Tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate is unique due to its combination of a highly substituted piperidine ring and a benzyl group.
特性
分子式 |
C21H34N2O2 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
tert-butyl N-(1-benzyl-2,3,5,6-tetramethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-14-16(3)23(13-18-11-9-8-10-12-18)17(4)15(2)19(14)22-20(24)25-21(5,6)7/h8-12,14-17,19H,13H2,1-7H3,(H,22,24) |
InChIキー |
YASBDTKCNDHYRQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C(C(C1NC(=O)OC(C)(C)C)C)C)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide](/img/structure/B13164197.png)



![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)
![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)
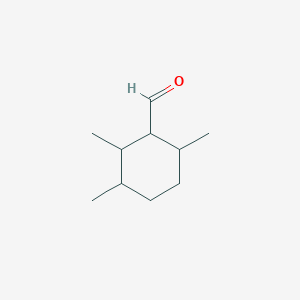

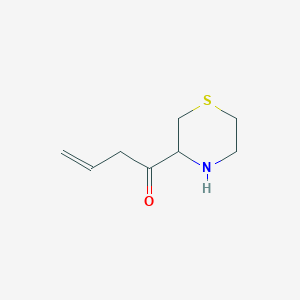
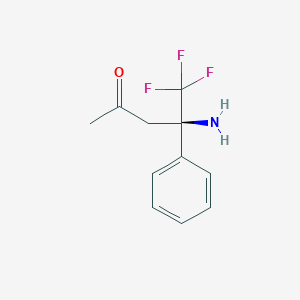
![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)
